molecular formula C6H3Cl2NO3 B2484704 2,3-Dichloro-4-nitrophenol CAS No. 59384-57-5

2,3-Dichloro-4-nitrophenol

Cat. No.: B2484704
CAS No.: 59384-57-5
M. Wt: 207.99
InChI Key: SANZGCKGKOUHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4-nitrophenol: is an aromatic compound characterized by the presence of two chlorine atoms and one nitro group attached to a phenol ring. This compound is part of the broader class of nitrophenols, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 2,3-Dichloro-4-nitrophenol (2C4NP) is the enzyme system in certain bacteria, such as Cupriavidus sp. CNP-8 . This bacterium has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster, which is significantly upregulated in the 2C4NP-induced strain CNP-8, is suspected to be involved in the catabolism of 2C4NP .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . The hnpA gene is necessary for strain CNP-8 to utilize 2C4NP in vivo .

Biochemical Pathways

The degradation of 2C4NP in Cupriavidus sp. CNP-8 occurs via the BT pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Result of Action

The result of the action of this compound is the degradation of the compound into less harmful substances. The degradation process involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone, followed by the cleavage of the BT ring to form maleylacetate .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the transformation of 4-nitrophenol to 2-chloro-4-nitrophenol can be significantly promoted in a wastewater matrix in the UV/HOCl process . Additionally, the compound’s action, efficacy, and stability can be affected by the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-nitrophenol typically involves the nitration of 2,3-dichlorophenol. The reaction is carried out by treating 2,3-dichlorophenol with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Dichloro-4-nitrophenol can undergo oxidation reactions, leading to the formation of various oxidation products depending on the conditions and reagents used.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often requiring elevated temperatures and solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Various chlorinated and nitro-substituted phenolic compounds.

    Reduction: 2,3-Dichloro-4-aminophenol.

    Substitution: Depending on the nucleophile, products can include 2,3-dichloro-4-hydroxyphenol or 2,3-dichloro-4-aminophenol.

Scientific Research Applications

Chemistry: 2,3-Dichloro-4-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The compound itself can be used in assays to study enzyme activities and metabolic pathways.

Industry: The compound is used in the production of dyes, pesticides, and pharmaceuticals. Its role as an intermediate in the synthesis of these products highlights its industrial significance.

Comparison with Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 2,6-Dichloro-4-nitrophenol
  • 4-Chloro-2-nitrophenol

Comparison: 2,3-Dichloro-4-nitrophenol is unique due to the specific positioning of its chloro and nitro groups, which influence its reactivity and applications Compared to 2-Chloro-4-nitrophenol, the additional chlorine atom in this compound can lead to different chemical behaviors and reactivity patterns

Properties

IUPAC Name

2,3-dichloro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANZGCKGKOUHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution was prepared from 200 g of 2,3-dichlorophenol and 540 ml of glacial acetic acid. The solution was cooled, and a solution of 58 ml of 90% nitric acid in 160 ml of glacial acetic acid was added in dropwise fashion with stirring to the solution of the phenol. After half of the solution of the phenol had been added, the reaction mixture was allowed to warm to ambient temperature. It was stirred for 15 minutes at ambient temperature after all of the dichlorophenol had been added. The reaction mixture was then poured over 3,000 ml of an ice/water mixture. The yellowish product which precipitated was collected. The product was heated in a sublimation apparatus over a 4 day period at 80° C. at 4 torr. to remove any 2-nitro-5,6-dichlorophenol formed as a by-product in the above nitration. The residue was recrystallized from toluene to yield 80.3 g of 4-nitro-2,3-dichlorophenol; m.p.=148°-150° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.